4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

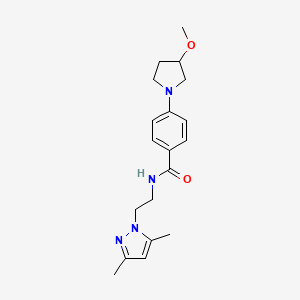

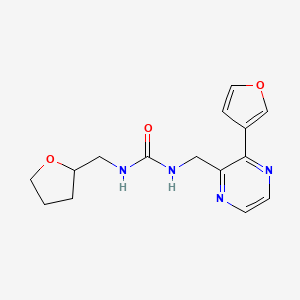

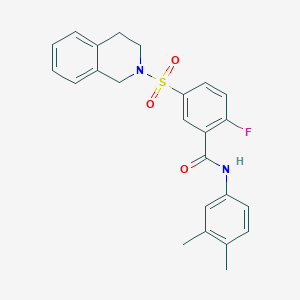

The compound “4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has an ethylphenyl group and a trifluoromethyl group attached to the pyrimidine ring, which could influence its properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ethylphenyl group would provide additional aromatic stability, while the trifluoromethyl group would add electronegativity due to the presence of fluorine atoms .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethylphenyl group. The pyrimidine ring could potentially undergo electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl group could increase its lipophilicity, potentially improving its ability to cross cell membranes if it’s used as a drug .

Aplicaciones Científicas De Investigación

Nonlinear Optical (NLO) Applications

Pyrimidine derivatives have shown significant promise in the field of nonlinear optics (NLO), which is crucial for optoelectronic and high-technology applications. A study focusing on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, demonstrated their considerable NLO character, recommending them for optoelectronic associated high-tech applications. These findings were supported by density functional theory (DFT) calculations and experimental data, showcasing the potential of pyrimidine derivatives in enhancing NLO properties for various applications (Hussain et al., 2020).

Antimicrobial Activity

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Research on 1,2,4-triazolo[1,5-a]pyrimidine derivatives and thienopyrimidine derivatives showed that these compounds exhibit significant antibacterial and antifungal activities, comparable to reference drugs like ampicillin and fluconazole. This indicates their potential as novel antimicrobial agents for combating various bacterial and fungal infections (Mostafa et al., 2008), (Ahmed et al., 2020).

Electronic Materials

Pyrimidine derivatives have been explored for their potential in electronic materials, particularly in charge transfer materials. Studies on 4,6-di(thiophen-2-yl)pyrimidine derivatives aimed at tuning the electronic, photophysical, and charge transfer properties suggest that these compounds might offer better or comparable properties to commonly used materials in electronic devices. The research indicates the possibility of using pyrimidine derivatives in the development of new electronic materials with enhanced charge transfer properties (Irfan, 2014).

Mecanismo De Acción

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. The trifluoromethyl group is often used in pharmaceuticals to increase lipophilicity and stability .

Safety and Hazards

Direcciones Futuras

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to fully characterize its properties, reactivity, and potential applications. Trifluoromethylated compounds are of increasing interest in both agrochemical research and pharmaceutical chemistry .

Propiedades

IUPAC Name |

[4-(4-ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4/c1-2-8-3-5-9(6-4-8)10-7-11(13(14,15)16)19-12(18-10)20-17/h3-7H,2,17H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPOJGYUMUMQMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2971276.png)

![3,3-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2971281.png)

![N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2971285.png)

![4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2971286.png)